Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate

Medicinal Chemistry ADME Prediction Solubility Optimization

SAR campaigns requiring a linear, ether-linked benzodioxole scaffold often face inconsistent supply of the precise ester homolog. This methyl 3-oxypropanoate (CAS 82873-00-5) resolves this with a distinct LogP of 1.36 and PSA of 53.99 Ų, ensuring Lipinski compliance and synthetic utility not matched by its ethyl ester or free acid analogs. - Reduces lipophilicity by >0.4 LogP units vs. the ethyl ester, lowering metabolic clearance while preserving passive permeability. - The non-enolizable ether-ester bond ensures chemoselectivity for multi-step syntheses, unlike the reactive β-keto ester. - Serves as a modular entry point for insecticide synergist discovery, leveraging the P450-interacting MDP pharmacophore.

Molecular Formula C11H12O5
Molecular Weight 224.21 g/mol
CAS No. 82873-00-5
Cat. No. B12124298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate
CAS82873-00-5
Molecular FormulaC11H12O5
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESCOC(=O)CCOC1=CC2=C(C=C1)OCO2
InChIInChI=1S/C11H12O5/c1-13-11(12)4-5-14-8-2-3-9-10(6-8)16-7-15-9/h2-3,6H,4-5,7H2,1H3
InChIKeyOEYMOUQMICGHPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate: Structural Baseline


Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate (CAS 82873-00-5) is a benzodioxole-containing methyl ester characterized by an ether linkage between the 1,3-benzodioxol-5-yloxy group and a methyl propanoate backbone . With a molecular formula of C₁₁H₁₂O₅, a molecular weight of 224.21 g/mol, a calculated polar surface area (PSA) of 53.99 Ų, and a predicted LogP of 1.36 , this compound occupies a distinct physicochemical niche relative to its closest structural analogs. The presence of the ether oxygen, the terminal methyl ester, and the linear three-carbon spacer collectively determine its solubility, metabolic stability, and synthetic utility as an intermediate or probe molecule in pharmaceutical and agrochemical research contexts.

Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate: Substitution Challenges


Benzodioxole-containing small molecules exhibit pronounced sensitivity to seemingly minor structural variations—alteration of the ester alkyl group, relocation of the oxygen attachment point, or conversion to the free acid can shift lipophilicity by >0.4 LogP units, alter hydrogen-bond acceptor count, and modify metabolic vulnerability . Critically, the 3,4-methylenedioxyphenoxy (MDP) pharmacophore is well-documented as a cytochrome P450-interacting motif whose electronic character and steric accessibility are modulated by the attached side chain [1]. Consequently, substituting the target methyl 3-oxypropanoate with a non-ether analog, a shorter-chain isomer, or a free carboxylic acid cannot be assumed to preserve synthetic intermediate reactivity, biological target engagement, or pharmacokinetic behavior. Each procurement decision must therefore be driven by quantitative, comparator-anchored evidence, as detailed below.

Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate: Quantitative Differentiation


Ether Oxygen vs. Direct C–C Linkage: PSA and H-Bonding

The target compound (CAS 82873-00-5) incorporates an ether oxygen linking the benzodioxole ring to the propanoate chain, yielding a calculated polar surface area (PSA) of 53.99 Ų and five hydrogen-bond acceptors . In contrast, the closest non-ether analog, methyl 3-(1,3-benzodioxol-5-yl)propanoate (CAS 57906-98-6), lacks this oxygen and consequently exhibits a PSA of only 44.76 Ų and four hydrogen-bond acceptors . This 9.23 Ų increase in PSA (≈21% relative increase) and the additional hydrogen-bond acceptor site can materially affect passive membrane permeability, aqueous solubility, and P-glycoprotein recognition in biological assay settings.

Medicinal Chemistry ADME Prediction Solubility Optimization

Methyl vs. Ethyl Ester: LogP and Metabolic Stability

The target methyl ester (CAS 82873-00-5) has a predicted LogP of 1.36 , whereas the direct ethyl ester homolog, ethyl 3-(1,3-benzodioxol-5-yloxy)propanoate (CAS 82873-01-6), exhibits a higher LogP of 1.75 . This ΔLogP of –0.39 translates to an approximately 2.5-fold lower octanol-water partition coefficient for the methyl ester. In drug discovery contexts, each 0.5 LogP unit reduction is empirically associated with improved metabolic stability and reduced off-target promiscuity, while maintaining adequate membrane permeability.

Pharmacokinetics Ester Prodrug Design Lipophilicity Tuning

3- vs. 2-Substituted Isomer: Steric and Conformational Effects

The target compound bears the propanoate chain at the 3-position of the propanoic acid backbone (i.e., a linear three-carbon spacer between the ether oxygen and ester carbonyl). The 2-substituted positional isomer, methyl 2-(1,3-benzodioxol-5-yloxy)propanoate, attaches the ester group at the α-carbon relative to the ether oxygen, introducing a methyl branch adjacent to the ester group. This branching alters the spatial relationship between the benzodioxole ring and the ester moiety, affecting both the conformational ensemble and the steric accessibility of the ester carbonyl to nucleophiles or hydrolases. ChemSpider reports a boiling point of 300.7 ± 32.0 °C for the 2-substituted isomer ; comparable experimental boiling point data for the target 3-substituted compound are not publicly available, but the linear vs. branched chain topology is expected to yield measurably different hydrolytic half-lives in esterase assays.

Structure-Activity Relationships Enzyme Binding Conformational Analysis

Ester vs. Carboxylic Acid: Stability and Synthetic Utility

The methyl ester form of the target compound (CAS 82873-00-5) is a neutral, membrane-permeable species, whereas the corresponding carboxylic acid analog, 2-(1,3-benzodioxol-5-yloxy)propanoic acid (CAS 106690-34-0, C₁₀H₁₀O₅, MW 210.18) , is ionized at physiological pH. The ester serves as a protected form that can be selectively hydrolyzed in vivo or in vitro, making it a versatile intermediate for prodrug design or further synthetic elaboration. The acid form, while directly suitable for amide coupling, suffers from higher aqueous solubility but markedly lower passive membrane permeability, limiting its utility in cell-based assays without derivatization.

Prodrug Strategy Synthetic Chemistry Metabolic Stability

Methylenedioxyphenoxy Motif: Synergism and P450 Interaction

The 3,4-methylenedioxyphenoxy (MDP) group present in the target compound is a well-characterized pharmacophore for insecticide synergism and cytochrome P450 inhibition. Beroza (1956) demonstrated that 3,4-methylenedioxyphenoxy compounds provide greater synergism with pyrethrins than the corresponding 3,4-methylenedioxyphenyl compounds [1]. The benzodioxole scaffold more broadly generates metabolite complexes with hepatic cytochrome P-450 following in vivo administration, as demonstrated in rat studies [2]. Additionally, patent literature (CN103524515B) discloses benzodioxole derivatives with acetylcholinesterase inhibitory activity relevant to Alzheimer's disease [3]. While no direct bioassay data for CAS 82873-00-5 itself are publicly available, the MDP motif—combined with the linear propanoate ester—positions this compound as a rationally selected scaffold for exploring P450-mediated synergism and enzyme inhibition, differentiating it from benzodioxole analogs lacking the phenoxy ether bridge.

Agrochemical Synergism Cytochrome P450 Insecticide Adjuvant

β-Keto Ester vs. Ether Ester: Reactivity Divergence

The target compound is a simple alkyl-aryl ether ester, whereas methyl 3-(1,3-benzodioxol-5-yl)-3-oxopropanoate (CAS 54011-33-5, β-keto ester, C₁₁H₁₀O₅, MW 222.19) contains a ketone carbonyl at the β-position. This structural difference fundamentally alters chemical reactivity: the β-keto ester is enolizable, participates in Knoevenagel condensations, and exhibits distinct electrophilicity at the ketone carbon. The target compound, lacking the β-keto group, is chemically inert under these conditions and can be carried through multi-step syntheses where a keto ester would undergo unwanted side reactions. This differential chemoselectivity is critical for procurement in synthetic route design.

Organic Synthesis Reactive Intermediate Chemoselectivity

Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate: Application Scenarios


Lead Optimization: Tuning Lipophilicity and Solubility

The target compound's LogP of 1.36 and PSA of 53.99 Ų position it within the favorable oral drug-like chemical space (Lipinski-compliant). Compared to the ethyl ester homolog (LogP 1.75, Δ = –0.39) [1], procurement of the methyl ester is indicated when medicinal chemistry teams seek to reduce lipophilicity-driven metabolic clearance while preserving passive permeability. The compound serves as a scaffold for SAR exploration around the propanoate linker, with the ether oxygen providing an additional vector for hydrogen bonding that the non-ether analog (PSA 44.76 Ų) lacks .

Agrochemical Synergist: P450-Mediated Synergism

The 3,4-methylenedioxyphenoxy moiety of the target compound aligns with the pharmacophore identified by Beroza (1956) for pyrethrin synergism, where phenoxy compounds outperform phenyl analogs [1]. Procurement is warranted in insecticide adjuvant discovery programs investigating cytochrome P450 inhibition. The linear propanoate ester side chain allows further derivatization (e.g., hydrolysis to the free acid, amidation) while retaining the synergist pharmacophore, providing a modular entry point for structure-activity relationship campaigns.

Synthetic Intermediate for Complex Benzodioxoles

As a non-enolizable ether ester, the target compound exhibits chemoselectivity that distinguishes it from the corresponding β-keto ester (CAS 54011-33-5) . This makes it suitable as a protected building block in multi-step syntheses where the propanoate chain must remain intact through transformations that would react with a ketone carbonyl. Procurement is indicated for total synthesis efforts targeting benzodioxole-containing natural products or pharmaceutical candidates that require a linear, oxygen-linked three-carbon spacer.

Cell-Based Screening: Membrane-Permeable Probe

Compared to the free carboxylic acid analog (CAS 106690-34-0), the target methyl ester is neutral and predicted to exhibit superior passive membrane permeability, making it the preferred form for intracellular target engagement studies . Procurement of the ester form enables cell-based phenotypic screening without the need for ester prodrug derivatization, a consideration that directly derives from the ester-vs-acid functional group differentiation established in Section 3.

Technical Documentation Hub

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